(S)-3-Hydroxydihydrofuran-2(3H)-one

Chiral Synthesis Asymmetric Synthesis Enantioselectivity

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-(-)-α-hydroxy-γ-butyrolactone, is a chiral lactone with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. It is a versatile chiral building block used in the synthesis of pharmaceuticals, natural products, and agrochemicals.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 52079-23-9
Cat. No. B015435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxydihydrofuran-2(3H)-one
CAS52079-23-9
Synonyms2,4-Dihydroxybutyric Acid Lactone;  (S)-2-Hydroxybutyrolactone;  (S)-(-)-α-Hydroxy-γ-butyrolactone; 
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1COC(=O)C1O
InChIInChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1
InChIKeyFWIBCWKHNZBDLS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxydihydrofuran-2(3H)-one (CAS 52079-23-9): Chiral Building Block & Intermediate


(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-(-)-α-hydroxy-γ-butyrolactone, is a chiral lactone with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It is a versatile chiral building block used in the synthesis of pharmaceuticals, natural products, and agrochemicals . Its utility stems from its defined (S)-stereochemistry at the 3-position, which provides a reliable chiral center for asymmetric synthesis [1]. The compound is a liquid with a boiling point of 133 °C at 10 mmHg and a density of 1.309 g/mL at 25 °C .

Why (S)-3-Hydroxydihydrofuran-2(3H)-one (CAS 52079-23-9) Cannot Be Substituted with Racemic or R-Enantiomer


The stereochemistry of 3-hydroxydihydrofuran-2(3H)-one is critical for its function as a chiral building block in asymmetric synthesis. The (S)-enantiomer (CAS 52079-23-9) provides a defined stereochemical outcome in downstream reactions, whereas the racemic mixture (CAS 5469-16-9) or the (R)-enantiomer (CAS 56881-90-4) will produce different or undesired stereoisomers . This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where the wrong stereoisomer can be inactive or even toxic . Therefore, generic substitution is not possible when stereochemical purity is required.

(S)-3-Hydroxydihydrofuran-2(3H)-one (CAS 52079-23-9): Key Differentiating Quantitative Evidence


Enantiomeric Purity Defines Stereochemical Outcome in Synthesis

The (S)-enantiomer (CAS 52079-23-9) provides a defined stereochemical outcome, which is critical for the synthesis of enantiomerically pure compounds. The racemic mixture would produce a mixture of stereoisomers, complicating purification and reducing yield. [1]

Chiral Synthesis Asymmetric Synthesis Enantioselectivity

Optical Rotation Comparison: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 52079-23-9) has a specific optical rotation of -68° (c=1.15, CHCl₃), while the (R)-enantiomer (CAS 56881-90-4) has an optical rotation of +67° (c=1.15, CHCl₃). This difference is used to verify enantiomeric purity.

Chiral Purity Quality Control Analytical Chemistry

Synthesis Route Starting from (S)-Malic Acid vs. Racemic Precursors

The (S)-enantiomer is efficiently synthesized from (S)-malic acid, a readily available chiral pool starting material, ensuring high enantiomeric purity without the need for chiral separation. The racemic mixture requires a chiral resolution step. [1]

Synthesis Chiral Pool Asymmetric Synthesis

Physical Property Comparison: Density and Boiling Point

The (S)-enantiomer (CAS 52079-23-9) has a density of 1.309 g/mL at 25 °C and a boiling point of 133 °C at 10 mmHg. The racemic mixture (CAS 5469-16-9) has a density of 1.313 g/mL at 25 °C and a boiling point of 85-90 °C at 0.8 mbar. [1]

Physical Properties Characterization Quality Control

Application in PPARα Agonist Synthesis

(S)-3-Hydroxydihydrofuran-2(3H)-one (CAS 52079-23-9) is a key starting material for the enantioselective synthesis of the PPARα agonist (R)-K-13675. The use of the (S)-enantiomer is crucial for establishing the correct stereochemistry in the final drug molecule. [1]

Drug Synthesis PPARα Agonist Pharmaceutical Intermediates

Use in the Synthesis of Monensin and Vitamin D Analogs

The (S)-enantiomer is specifically used to prepare the polyether antibiotic monensin and functionalized D-ring side chains of vitamin D analogs. The use of the racemic mixture would not yield the desired stereoisomers of these complex molecules.

Natural Product Synthesis Antibiotics Vitamin D

(S)-3-Hydroxydihydrofuran-2(3H)-one (CAS 52079-23-9): Optimal Research & Industrial Applications


Enantioselective Synthesis of Chiral Pharmaceuticals

The (S)-enantiomer is the preferred starting material for the synthesis of enantiomerically pure drug candidates, such as PPARα agonists, where the correct stereochemistry is essential for biological activity and safety. [1]

Synthesis of Complex Natural Products

This compound is crucial for constructing the stereochemically complex cores of natural products like the antibiotic monensin and vitamin D analogs, enabling the efficient production of these valuable molecules.

Chiral Building Block for Asymmetric Synthesis

As a versatile chiral building block, it is used in academic and industrial research to introduce a defined stereocenter into a wide range of target molecules, facilitating the study of stereochemical effects and the development of new synthetic methodologies. [2]

Quality Control and Analytical Standards

The well-defined physical properties and optical rotation of the (S)-enantiomer make it an ideal standard for calibrating analytical instruments and verifying the enantiomeric purity of samples in quality control laboratories.

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